molecular formula C15H24N2O B1422962 2-{4-[(Methylamino)methyl]piperidin-1-yl}-1-phenylethan-1-ol CAS No. 1306603-13-3

2-{4-[(Methylamino)methyl]piperidin-1-yl}-1-phenylethan-1-ol

Cat. No.: B1422962
CAS No.: 1306603-13-3
M. Wt: 248.36 g/mol
InChI Key: IIIOFCNWSVIVGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(Methylamino)methyl]piperidin-1-yl}-1-phenylethan-1-ol is a chemical compound with the molecular formula C15H24N2O and a molecular weight of 248.36 g/mol This compound is known for its unique structure, which includes a piperidine ring, a phenyl group, and a hydroxyl group

Preparation Methods

The synthesis of 2-{4-[(Methylamino)methyl]piperidin-1-yl}-1-phenylethan-1-ol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Introduction of the Methylamino Group: The methylamino group is introduced via a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor.

    Attachment of the Phenyl Group: The phenyl group is attached through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.

    Hydroxylation: The hydroxyl group is introduced through an oxidation reaction, where an alcohol is formed from an alkene or an alkyl halide.

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the desired product is obtained efficiently .

Chemical Reactions Analysis

2-{4-[(Methylamino)methyl]piperidin-1-yl}-1-phenylethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form a secondary amine or a primary amine using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methylamino group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or alkoxides.

    Addition: The compound can participate in addition reactions, where reagents such as hydrogen halides or halogens add across the double bond.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures ranging from -78°C to 100°C. Major products formed from these reactions include ketones, aldehydes, secondary amines, primary amines, and substituted derivatives .

Scientific Research Applications

2-{4-[(Methylamino)methyl]piperidin-1-yl}-1-phenylethan-1-ol has a wide range of scientific research applications, including:

Comparison with Similar Compounds

2-{4-[(Methylamino)methyl]piperidin-1-yl}-1-phenylethan-1-ol can be compared with other similar compounds, such as:

    2-{4-[(Dimethylamino)methyl]piperidin-1-yl}-1-phenylethan-1-ol: This compound has a dimethylamino group instead of a methylamino group, which can affect its chemical reactivity and biological activity.

    2-{4-[(Ethylamino)methyl]piperidin-1-yl}-1-phenylethan-1-ol: The presence of an ethylamino group can lead to differences in its pharmacokinetic properties and interactions with molecular targets.

    2-{4-[(Propylamino)methyl]piperidin-1-yl}-1-phenylethan-1-ol: The propylamino group can influence the compound’s solubility and stability, as well as its biological effects.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-[4-(methylaminomethyl)piperidin-1-yl]-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-16-11-13-7-9-17(10-8-13)12-15(18)14-5-3-2-4-6-14/h2-6,13,15-16,18H,7-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIIOFCNWSVIVGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCN(CC1)CC(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{4-[(Methylamino)methyl]piperidin-1-yl}-1-phenylethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-{4-[(Methylamino)methyl]piperidin-1-yl}-1-phenylethan-1-ol
Reactant of Route 3
Reactant of Route 3
2-{4-[(Methylamino)methyl]piperidin-1-yl}-1-phenylethan-1-ol
Reactant of Route 4
Reactant of Route 4
2-{4-[(Methylamino)methyl]piperidin-1-yl}-1-phenylethan-1-ol
Reactant of Route 5
Reactant of Route 5
2-{4-[(Methylamino)methyl]piperidin-1-yl}-1-phenylethan-1-ol
Reactant of Route 6
Reactant of Route 6
2-{4-[(Methylamino)methyl]piperidin-1-yl}-1-phenylethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.